molecular formula C13H16O3 B1164306 (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester

(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester

Cat. No. B1164306
M. Wt: 220.3
InChI Key: RDUCOWDKAANTQZ-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester is a synthetic intermediate useful for pharmaceutical synthesis.

Scientific Research Applications

Biological Activity of Carboxylic Acids

Natural carboxylic acids, similar in structure to (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester, are known for their biological activities. A study compared the effects of different carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. The research revealed that the structure of carboxylic acids significantly influences their bioactivity. For instance, the presence of hydroxyl groups in these molecules was found to affect their intermolecular interactions and cytotoxic potential. Furthermore, the carboxyl group in these acids was highlighted for its role in chelating transition metal ions (Godlewska-Żyłkiewicz et al., 2020).

Enzymatic Activities and Applications

Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters to produce alcohol and acid. These enzymes are identified across various domains of life, including bacteria. The structural studies of bacterial CEHs provide insights into their diverse catalytic machinery, substrate specificity, and potential industrial applications. The study pointed out the necessity of further structural studies of CEHs to understand their biological roles and industrial potential (Oh et al., 2019).

Chemical Synthesis and Functionalization

The selective functionalization of saturated C-H bonds has garnered significant interest, especially in the context of metal-catalyzed C-H bond functionalization reactions. Metalloporphyrin-catalyzed saturated C-H bond functionalization, which includes hydroxylation, amination, and carbenoid insertion, has been a subject of extensive research. These reactions are notable for their high selectivity and the potential to yield high product turnover numbers. The reactivity of metal-ligand multiple bonded species towards saturated C-H bonds and their involvement in the reactions were specifically discussed in the study (Che et al., 2011).

properties

Product Name

(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester

Molecular Formula

C13H16O3

Molecular Weight

220.3

InChI

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1

InChI Key

RDUCOWDKAANTQZ-RYUDHWBXSA-N

SMILES

O[C@@H]1C[C@@H](C(OCC2=CC=CC=C2)=O)CC1

synonyms

(1S,3S)-benzyl-3-hydroxycyclopentanecarboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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